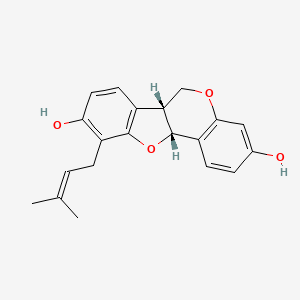
ファゾリディン
概要
説明
ファセオリジンは、プテロカルパン類に属するプレニル化イソフラボノイドです。これは、植物によって生成される二次代謝産物であり、特に微生物感染や物理的損傷などのストレス因子に応答して生成されます。 ファセオリジンは、抗菌特性で知られており、植物の防御機構において重要な役割を果たしています .
科学的研究の応用
Phaseollidin has several scientific research applications, including:
Antimicrobial Activity: Phaseollidin exhibits potent antimicrobial properties against various bacterial and fungal pathogens.
Antioxidant Properties: It has been studied for its antioxidant properties, which can help in reducing oxidative stress in biological systems.
Potential Anticancer Activity: Research has shown that phaseollidin may have potential anticancer properties, making it a candidate for further studies in cancer treatment.
作用機序
ファセオリジンは、主に抗菌活性を通じてその効果を発揮します。これは、微生物の細胞壁と膜を標的とし、その完全性を破壊して細胞死を引き起こします。 その作用機序に含まれる正確な分子標的と経路は現在も調査中ですが、微生物の必須細胞プロセスを阻害すると考えられています .
生化学分析
Biochemical Properties
Phaseollidin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is involved in the process of enzyme activities and isoflavonoid biosynthesis . The compound also exhibits locomotor activity and can inhibit the growth of tumor cells in vitro .
Cellular Effects
Phaseollidin has been found to influence various types of cells and cellular processes . It has been shown to inhibit the development of metastatic breast cancer in mice
Molecular Mechanism
The molecular mechanism of Phaseollidin involves its interaction with biomolecules and its effect on gene expression . It is a member of the class of pterocarpans that is (6aR,11aR)-pterocarpan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 10 .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Phaseollidin in animal models, it is known that Phaseollidin has been shown to inhibit the development of metastatic breast cancer in mice
Metabolic Pathways
Phaseollidin is involved in several metabolic pathways. It is known to interact with the enzyme phaseollidin hydratase (EC 4.2.1.97), which catalyzes a chemical reaction involving Phaseollidin . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
準備方法
合成経路と反応条件
ファセオリジンは、プレニル供与体としてジメチルアリルピロリン酸(DMAPP)を用いて、3,9-ジヒドロキシピテロカルパン(DHP)をプレニル化することにより合成できます。 この反応は、誘導体処理されたマメ科植物細胞培養物のミクロソーム画分に存在するプレニルトランスフェラーゼ酵素によって触媒されます . 反応条件は通常、酵素の存在下でDMAPPとDHPを用いることを含み、ファセオリジンとファセオリンで強い生成物阻害が観察されます .
工業的生産方法
ファセオリジンの工業的生産は、特にインゲンマメ(Phaseolus vulgaris)の根からの抽出を含みます。 このプロセスには、シリカゲルとLH20クロマトグラフィーを繰り返し行い、その後、逆相HPLCを用いて精製することが含まれます . この方法により、さまざまな用途向けに純粋なファセオリジンを分離することができます。
化学反応の分析
反応の種類
ファセオリジンは、次のようなさまざまな化学反応を起こします。
水和: ファセオリジンヒドラターゼ酵素によって触媒され、ファセオリジンヒドラートをファセオリジンと水に変換します.
酸化と還元: ファセオリジンは酸化と還元反応に関与できますが、これらの反応に関する具体的な詳細は限られています。
一般的な試薬と条件
水和: Fusarium solani由来のファセオリジンヒドラターゼ酵素は、一般的に水和反応に使用されます.
酸化と還元: これらの反応に一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。
生成される主要な生成物
水和反応から生成される主要な生成物は、水に加えてファセオリジン自体です .
科学研究への応用
ファセオリジンは、次のような科学研究でさまざまな用途があります。
抗菌活性: ファセオリジンは、さまざまな細菌および真菌病原菌に対して強力な抗菌特性を示します.
抗酸化特性: 生物系における酸化ストレスの軽減に役立つ、抗酸化特性が研究されています。
潜在的な抗がん活性: 研究により、ファセオリジンは潜在的な抗がん特性を持っていることが示されており、がん治療におけるさらなる研究の候補となっています.
類似化合物との比較
類似化合物
ファセオリン: 同様の抗菌特性を持つ別のプレニル化イソフラボノイド。
キビトン: インゲンマメによって生成される関連するイソフラボノイドで、抗真菌活性を持っています.
メディカルピン: 同様の構造的特徴と生物学的活性を有するプテロカルパン.
独自性
ファセオリジンは、その特異的なプレニル化パターンと強力な抗菌活性によってユニークです。
特性
IUPAC Name |
10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWYIUYVHYPQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37831-70-2 | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 - 69 °C | |
| Record name | Phaseollidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phaseollidin exert its antifungal activity?
A1: While the precise mechanism of action remains to be fully elucidated, research suggests that phaseollidin, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of phaseollidin within fungal cells.
Q2: What are the downstream effects of phaseollidin on fungal pathogens?
A2: Research indicates that phaseollidin inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that phaseollidin disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.
Q3: What is the molecular formula and weight of phaseollidin?
A3: Phaseollidin has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]
Q4: What spectroscopic data is available for phaseollidin?
A4: The structure of phaseollidin has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.
Q5: How is phaseollidin synthesized in plants?
A5: Phaseollidin biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]
Q6: Where does phaseollidin accumulate in plants?
A6: Phaseollidin primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in phaseollidin glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []
Q7: What factors influence phaseollidin accumulation in plants?
A7: Several factors influence phaseollidin levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []
Q8: Can external stimuli induce phaseollidin production?
A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger phaseollidin accumulation in plants like cowpea and French bean, respectively. This suggests that phaseollidin production is part of a complex defense response activated upon pathogen or stress perception.
Q9: Against which fungal pathogens is phaseollidin effective?
A9: Research demonstrates that phaseollidin shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]
Q10: What is the potential of phaseollidin in agriculture?
A10: The antifungal properties of phaseollidin make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing phaseollidin production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]
Q11: Can fungal pathogens develop resistance to phaseollidin?
A11: While specific instances of phaseollidin resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.
Q12: Do any fungal species possess mechanisms to detoxify phaseollidin?
A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (phaseollidin hydratase) that can detoxify phaseollidin. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.
Q13: What are the future research directions for phaseollidin?
A13: Further research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


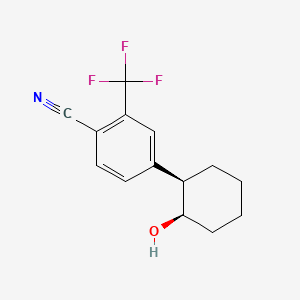
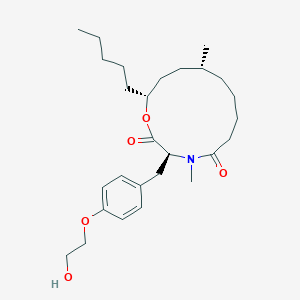
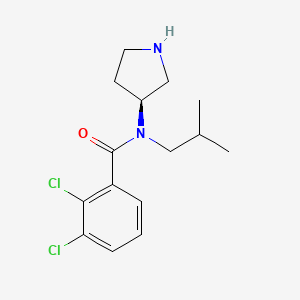


![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
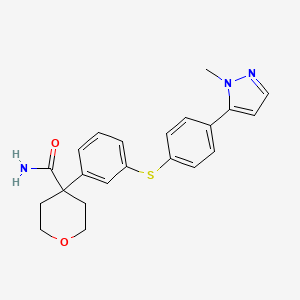

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)
![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)
![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)


![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B1679705.png)
